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trichloride

Cat. No.: B1211363 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,5-
Benzenetricarbonyl trichloride (also known as trimesoyl chloride), a key reagent in the

synthesis of dendrimers, covalent organic frameworks, and other advanced materials. This

document presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopic data, detailed experimental protocols for data acquisition, and logical workflows

for these analytical techniques.

Core Spectroscopic Data
The structural elucidation of 1,3,5-Benzenetricarbonyl trichloride is critically supported by

NMR and IR spectroscopy. The following tables summarize the key quantitative data available

for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the symmetrical nature of the 1,3,5-Benzenetricarbonyl trichloride molecule, its NMR

spectra are relatively simple and highly characteristic.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ) ppm Multiplicity Assignment

~8.9 - 9.1 Singlet Aromatic C-H

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~132 - 135 Aromatic C-H

~138 - 140 Aromatic C-COCl

~166 - 168 Carbonyl C=O

Note: Definitive peak assignments for the aromatic carbons may require advanced 2D NMR

techniques. The carbonyl carbon signal is typically of lower intensity.

Infrared (IR) Spectroscopy
The IR spectrum of 1,3,5-Benzenetricarbonyl trichloride is dominated by the very strong

absorption of the carbonyl (C=O) stretching vibration, which is characteristic of acid chlorides

and appears at a high wavenumber.

Table 3: Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Assignment

~3100 - 3000 Weak - Medium Aromatic C-H Stretch

~1790 - 1750 Very Strong C=O Stretch (Acid Chloride)

~1600, ~1450 Medium - Strong Aromatic C=C Ring Stretch

~900 - 850 Strong C-H Out-of-plane Bending

~750 - 700 Strong C-Cl Stretch

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1211363?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: The exact peak positions and intensities can be influenced by the sampling method (e.g.,

neat, solution, or solid phase).

Experimental Protocols
The following sections provide detailed methodologies for acquiring high-quality NMR and IR

spectra of 1,3,5-Benzenetricarbonyl trichloride.

NMR Spectroscopy Protocol
1. Sample Preparation:

Caution: 1,3,5-Benzenetricarbonyl trichloride is moisture-sensitive and corrosive. Handle

in a fume hood and use dry glassware and solvents.

Weigh approximately 10-20 mg of 1,3,5-Benzenetricarbonyl trichloride into a clean, dry

vial.

Add approximately 0.6-0.7 mL of a dry, deuterated solvent (e.g., chloroform-d, CDCl₃).

Ensure the solvent is from a fresh, sealed container to minimize water content.

Gently swirl the vial to dissolve the solid completely. The solution should be clear and

colorless to pale yellow.

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a

clean, dry 5 mm NMR tube to remove any particulate matter.

Cap the NMR tube immediately to prevent atmospheric moisture contamination.

2. Instrument Parameters (¹H NMR):

Spectrometer: A 300 MHz or higher field NMR spectrometer.

Solvent Lock: Lock onto the deuterium signal of the solvent (e.g., CDCl₃).

Shimming: Perform automated or manual shimming to optimize the magnetic field

homogeneity.
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Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 8-16 scans are typically sufficient.

Relaxation Delay: 1-2 seconds.

Spectral Width: A standard spectral width for proton NMR (e.g., -2 to 12 ppm).

Temperature: Room temperature (e.g., 298 K).

3. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum manually or automatically.

Calibrate the chemical shift scale by setting the residual solvent peak to its known value

(e.g., CHCl₃ at 7.26 ppm).

Integrate the peaks and determine the multiplicities.

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)
1. Sample Preparation:

Caution: Handle 1,3,5-Benzenetricarbonyl trichloride in a fume hood, wearing appropriate

personal protective equipment (gloves, safety glasses).

Ensure the ATR crystal (e.g., diamond or germanium) is clean and dry.

Place a small amount of the solid 1,3,5-Benzenetricarbonyl trichloride directly onto the

center of the ATR crystal.

Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact

with the crystal.
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2. Instrument Parameters:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

Sample Scan:

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Apodization: Happ-Genzel is a suitable option.

3. Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the absorbance or transmittance spectrum.

Perform a baseline correction if necessary.

Use the peak picking function to identify the wavenumbers of the major absorption bands.

Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis procedures.
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Caption: Workflow for NMR Spectroscopic Analysis.
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Caption: Workflow for FTIR-ATR Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of 1,3,5-Benzenetricarbonyl
Trichloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1211363#spectroscopic-data-nmr-ir-of-1-3-5-
benzenetricarbonyl-trichloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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